molecular formula C11H10CuN2NaO2S B1239618 Ebesal

Ebesal

Cat. No.: B1239618
M. Wt: 320.81 g/mol
InChI Key: QKMGIVQNFXRKEE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ebesal, chemically identified as the sodium salt of cupro-allyl-thiouro-benzoic acid, is a synthetic compound with notable pharmacological applications. Its structure integrates a copper (Cu) ion complexed with an allyl-thiouro-benzoic acid backbone, stabilized as a sodium salt for enhanced solubility and bioavailability .

Key physicochemical properties include:

  • Solubility: this compound exhibits high solubility in aqueous solutions due to its ionic sodium salt form, facilitating parenteral or topical administration .
  • Ionization: The compound undergoes pH-dependent ionization, with optimal stability in neutral to slightly alkaline environments .
  • Pharmacological Mechanism: The copper moiety may contribute to its therapeutic effects by modulating enzymatic pathways involved in inflammation, while the thiouro-benzoic acid component likely enhances tissue penetration .

Properties

Molecular Formula

C11H10CuN2NaO2S

Molecular Weight

320.81 g/mol

IUPAC Name

sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate

InChI

InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2

InChI Key

QKMGIVQNFXRKEE-UHFFFAOYSA-L

SMILES

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+]

Canonical SMILES

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+]

Origin of Product

United States

Chemical Reactions Analysis

Allocupreide Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include aqueous solutions, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .

Scientific Research Applications

Allocupreide Sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of its antirheumatic properties.

    Medicine: Investigated for its potential therapeutic effects in treating rheumatic diseases and other inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Allocupreide Sodium involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein that plays a crucial role in cell division and structure . By binding to tubulin, Allocupreide Sodium disrupts the normal function of microtubules, leading to its antirheumatic effects. This interaction also affects various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Table 1: Chemical and Pharmacological Profiles

Property This compound Sodium Benzoate Copper Aspirinate
Chemical Structure Cu-allyl-thiouro-benzoic acid (Na salt) Na salt of benzoic acid Cu complex of acetylsalicylic acid
Solubility High in aqueous solutions Very high in water Low water solubility
Primary Use Anti-rheumatic Food preservative, urea cycle therapy Anti-inflammatory/analgesic
Mechanism Cu-mediated enzyme modulation, thiourea penetration enhancer pH-dependent antimicrobial action COX inhibition via salicylate, Cu synergism
Safety Concerns Thiourea toxicity (carcinogenic risk in high doses) Benzene formation with ascorbic acid Copper accumulation (hepatic/renal toxicity)

Key Findings from Comparative Studies

Bioavailability and Efficacy: this compound’s sodium salt formulation grants superior solubility compared to copper aspirinate, enabling broader administration routes . However, copper aspirinate’s salicylate component provides direct COX inhibition, enhancing its anti-inflammatory potency in acute settings . Sodium benzoate lacks metal-ion-mediated therapeutic effects but is safer for chronic use in non-rheumatic applications (e.g., food preservation) .

Toxicological Profiles: Thiourea in this compound raises long-term safety concerns, as thiourea derivatives are linked to thyroid dysfunction and carcinogenicity in animal models . In contrast, sodium benzoate’s primary risk (benzene formation) is avoidable with proper formulation . Copper aspirinate’s toxicity parallels other copper complexes, with dose-dependent risks of hepatotoxicity and oxidative stress .

Regulatory and Clinical Status: Sodium benzoate is widely approved for food and medical use, reflecting its well-characterized safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebesal
Reactant of Route 2
Ebesal

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